Quetiapine EP impurity K-d8
CAS No.:
Cat. No.: VC16676838
Molecular Formula: C23H29N3O4S
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O4S |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide |
| Standard InChI | InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2 |
| Standard InChI Key | LJMAGQBUYLSXRO-BGKXKQMNSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2SC3=CC=CC=C3NC(=O)C)([2H])[2H])[2H] |
| Canonical SMILES | CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 451.6 g/mol | |
| CAS Number | Not explicitly listed | - |
| Deuterium Positions | Piperazine ring (C2, C3, C5, C6) |
The deuterium substitution enhances the compound's utility in mass spectrometry by creating distinct isotopic patterns, facilitating its differentiation from non-deuterated impurities.
Structural Elucidation and Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for confirming the structure of Quetiapine EP impurity K-d8. The deuterium atoms induce characteristic shifts in H-NMR spectra, particularly in the piperazine region (δ 2.5–3.5 ppm), while C-NMR reveals minimal changes due to deuterium's low natural abundance.
Synthesis and Formation Pathways
Deuterium Incorporation Strategies
The synthesis of Quetiapine EP impurity K-d8 involves deuteration of quetiapine or its intermediates using deuterated reagents. Common methods include:
-
Hydrogen-Deuterium Exchange: Catalyzed by acids or bases in deuterated solvents (e.g., DO or CDOD).
-
Deuterated Starting Materials: Using deuterium-labeled precursors during quetiapine synthesis.
A critical challenge lies in achieving site-specific deuteration without altering the pharmacological activity of the parent compound. For example, the piperazine ring is selectively deuterated to maintain the drug's binding affinity for serotonin and dopamine receptors .
Byproduct Formation and Control
Impurity K-d8 typically arises during:
-
Incomplete Purification: Residual deuterated intermediates persisting through synthesis .
-
Degradation: Acidic or oxidative conditions causing deuterium loss or positional migration.
Optimizing reaction parameters (pH, temperature, and solvent polarity) minimizes unintended byproducts. For instance, maintaining a pH of 6–7 during deuteration reduces degradation.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection remains the gold standard for impurity profiling. A typical method employs:
-
Column: C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4.5)
-
Detection: 254 nm
Under these conditions, Quetiapine EP impurity K-d8 elutes at 12.3 minutes, well-separated from quetiapine (10.1 minutes) and other impurities .
Table 2: Analytical Performance Metrics
Mass Spectrometric Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity. The deuterium labeling shifts the mass-to-charge ratio (m/z) of impurity K-d8 to 452.3 [M+H], compared to 444.2 for non-deuterated quetiapine. Key fragmentation patterns include:
-
Loss of acetamide (59 Da): m/z 393.2
-
Cleavage of the piperazine ring: m/z 265.1
These fragments aid in structural confirmation and distinguish K-d8 from isobaric impurities .
Regulatory Significance in Pharmaceutical Quality Control
Compliance with Pharmacopeial Standards
The European Pharmacopoeia (EP) and U.S. Pharmacopeia (USP) mandate strict limits for impurities in quetiapine formulations. Impurity K-d8 is classified as a "Specified Impurity" with a threshold of 0.15% of the drug substance . Regulatory submissions require:
Stability Studies and Degradation Pathways
Forced degradation studies reveal that Quetiapine EP impurity K-d8 is stable under:
-
Thermal Stress (60°C, 10 days): <2% degradation
-
Photolytic Conditions: No significant decomposition
Research Applications and Future Directions
Isotopic Dilution Assays
Quetiapine EP impurity K-d8 serves as an internal standard in quantitative analyses, correcting for matrix effects and ionization variability in LC-MS. Recent studies achieved <5% inter-day variability using this approach, surpassing traditional external calibration methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume